molecular formula C16H14F3N3O2 B6641853 [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone

[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone

Cat. No. B6641853
M. Wt: 337.30 g/mol
InChI Key: KIIFFOIDZVIVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone, also known as JNJ-40411813, is a novel small molecule drug candidate that has shown promising results in preclinical studies. This compound belongs to the class of pyrazinone derivatives and has been developed as a potential treatment for various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone involves the inhibition of specific enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and the development of inflammation. Specifically, this compound has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4), which is a key regulator of cell cycle progression. In addition, [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor that plays a critical role in the development of inflammation.
Biochemical and Physiological Effects:
[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a decrease in tumor growth and proliferation. In addition, [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor alpha (TNF-α), which are involved in the development of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone for lab experiments is its high potency and selectivity for its target enzymes and signaling pathways. This makes it an ideal tool for studying the role of these targets in disease development and progression. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for the development of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone as a therapeutic agent. One potential direction is the development of novel formulations or delivery methods that improve its solubility and bioavailability. In addition, further studies are needed to determine the optimal dosing and treatment regimens for this compound in various disease models. Finally, the potential use of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone in combination with other therapeutic agents should also be explored, as this could lead to synergistic effects and improved therapeutic outcomes.

Synthesis Methods

The synthesis of [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)benzaldehyde with pyrrolidine in the presence of a base to form the corresponding Schiff base. This Schiff base is then reacted with 2-chloropyrazine in the presence of a base and a palladium catalyst to give the target compound.

Scientific Research Applications

[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In addition, [4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2/c17-16(18,19)11-3-1-2-10(6-11)14-7-12(23)9-22(14)15(24)13-8-20-4-5-21-13/h1-6,8,12,14,23H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFFOIDZVIVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C2=CC(=CC=C2)C(F)(F)F)C(=O)C3=NC=CN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-Hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]-pyrazin-2-ylmethanone

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